molecular formula C10H13N4Na2O9P B1661948 Inosine 5'-monophosphate disodium salt hydrate CAS No. 352195-40-5

Inosine 5'-monophosphate disodium salt hydrate

Cat. No. B1661948
M. Wt: 410.18
InChI Key: KQCIGEIXDXQSGM-UHFFFAOYSA-L
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Description

Inosine-5’-monophosphate (IMP) is a substrate of IMP dehydrogenase (IMPDH), a NAD + -dependent enzyme that generates xanthosine monophosphate . It is synthesized from adenosine monophosphate (AMP) in eukaryotes . It is a food additive and is essential for intestinal health and immunity .

It is used as a substrate to study the activity, specificity, and kinetics of inosine-5’-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme for the formation of GMP and the guanine nucleotide pool .


Molecular Structure Analysis

The empirical formula of Inosine 5’-monophosphate disodium salt hydrate is C10H11N4O8PNa2 · xH2O . The molecular weight on an anhydrous basis is 392.17 .


Chemical Reactions Analysis

Inosine-5’-monophosphate (5’-IMP) may be used as a substrate to study the activity, specificity, and kinetics of inosine 5’-monophosphate dehydrogenase (IMPDH) EC 1.1.1.205, the rate-limiting enzyme for the formation of GMP and the guanine nucleotide pool .


Physical And Chemical Properties Analysis

Inosine 5’-monophosphate disodium salt hydrate is a white to almost white powder or crystal . It has a solubility of 50 mg/mL in water, forming a clear, colorless solution .

Scientific Research Applications

Thermal Behavior in Food Chemistry

Inosine 5'-monophosphate disodium salt hydrate (IMPNa2) is characterized for its thermal behavior. This study is crucial for food processing, as IMPNa2 is unstable above 200°C, suggesting that foods containing this additive should be processed below this temperature. The study provides a decomposition mechanism for inosinates (J. D. de Jesus, A. G. Ferreira, & É. Cavalheiro, 2018).

Crystal and Molecular Structure Analysis

Investigations into the crystal and molecular structure of IMPNa2 have been conducted to understand the impact of hydration on nucleic acid conformation. This research is critical for comprehending the structural dynamics of nucleotides (M. Sriram, Y. Liaw, Y. Gao, & A. Wang, 1991).

Interaction with Platinum Compounds

Research has explored the reaction of IMPNa2 with cis- and trans-dichlorodiammineplatinum(II), leading to insights into potential anti-tumor applications. This includes the formation of complexes with these platinum compounds, which could be significant in the field of medicinal chemistry (H. Tajmir-Riahi & T. Theophanides, 1984).

Electrospray Mass Spectrometry Enhancement

IMPNa2, among other nucleotides, has been analyzed using negative-ion electrospray mass spectrometry, improving the understanding of these compounds in various analytical chemistry applications (J. Ballantine, D. E. Games, & P. Slater, 1997).

Cadmium Binding in Nucleotides

A study on the binding sites of cadmium in nucleotides, including IMPNa2, reveals the interaction of cadmium with various molecular components. This research is significant for understanding metal-nucleotide interactions in biochemistry (D. Goodgame, I. Jeeves, C. Reynolds, & A. C. Skapski, 1975).

Safety And Hazards

Inosine 5’-monophosphate disodium salt hydrate may cause eye and skin irritation. Ingestion of large amounts may cause gastrointestinal irritation. Inhalation may cause respiratory tract irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N4O8P.2Na.H2O/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;1H2/q;2*+1;/p-2/t4-,6-,7-,10-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCIGEIXDXQSGM-MSQVLRTGSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N4Na2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Inosine 5'-monophosphate disodium salt hydrate

CAS RN

1192013-78-7, 4691-65-0, 352195-40-5
Record name Disodium 5'-inosinate monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192013787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inosine 5'-monophosphate disodium salt hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.860
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INOSINE 5'-MONOPHOSPHATE, DISODIUM SALT HYDRATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISODIUM 5'-INOSINATE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ6R6P2Y0B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
Y Huang, S Chen, Z Li, L Wang, Y Xu - Environmental Science and …, 2018 - Springer
… salt (GMP, BR), succinic acid (guaranteed reagent, GR), succinic acid disodium (GR), glutamic acid monosodium salt hydrate (BR), inosine 5′-monophosphate disodium salt hydrate (…
Number of citations: 8 link.springer.com
NLT Padivitage, MK Dissanayake… - Analytical and …, 2013 - Springer
… monosodium salt (95–99 %), thymidine 5′-monophosphate disodium salt hydrate (≥99 %), uridine 5′-monophosphate (≥99 %), inosine 5′-monophosphate disodium salt hydrate (…
Number of citations: 43 link.springer.com
SR Logan, M Seegobin, RJN Emery, CR Brunetti - Viruses, 2023 - mdpi.com
… Adenine, adenosine, adenosine 5′-monophosphate disodium salt (AMP), inosine, inosine 5′-monophosphate disodium salt hydrate (IMP), S-(5′-adenosyl)-L-homocysteine (SAH), …
Number of citations: 8 www.mdpi.com
HA Azab, GM Khairy, N Abd El-Ghany… - Journal of …, 2016 - Elsevier
… ), two nucleosides (cytidine and inosine), five nucleotides (guanosine 5′-monophosphate disodium salt hydrate (5′-GMP), inosine 5′- monophosphate disodium salt hydrate (5′-…
Number of citations: 5 www.sciencedirect.com
N Thakur, B Sharma, S Bishnoi, SK Mishra… - ACS Sustainable …, 2018 - ACS Publications
… Silver salts, other metal salts, inosine-5′-monophosphate disodium salt hydrate, and inosine were purchased from Sigma-Aldrich. Trifluoroacetic acid, nitric acid, acetonitrile, hexane, …
Number of citations: 46 pubs.acs.org
P Thiwaratkoon, M Chongcharoen, R Sitthigripong… - thaiscience.info
… The content of ribonucleotide was quantified based on a standard curve using external standards (57510 Inosine-5-monophosphate disodium salt hydrate, 14125 Inosine, H9377 …
Number of citations: 2 www.thaiscience.info
J Milinovic, B Campos, P Mata, M Diniz… - Journal of Applied …, 2020 - Springer
… Standards of L-glutamic acid mono-sodium salt hydrate (> 99%), guanosine-5′-monophosphate disodium salt hydrate (> 99%), inosine-5′-monophosphate disodium salt hydrate (> …
Number of citations: 24 link.springer.com
K Jenik, TN Alkie, K Samms, A Lalousis… - … American Journal of …, 2022 - Wiley Online Library
… When making the IMP feed, 0.408 g of Inosine-5’-monophosphate disodium salt hydrate (Alfa Aesar, Massachusetts) was added to the 350 mL of ultrapure water and mixed into the …
Number of citations: 2 afspubs.onlinelibrary.wiley.com
C Chaosap, K Sahatsanon, R Sitthigripong… - Foods, 2021 - mdpi.com
… External standards were used to calculate ribonucleotide content from a standard curve (57510 inosine-5-monophosphate disodium salt hydrate, 14,125 inosine, H9377 hypoxanthine, …
Number of citations: 6 www.mdpi.com
C Chaosap, P Sivapirunthep… - Food science of …, 2020 - ncbi.nlm.nih.gov
… The content of ribonucleotide was quantified based on a standard curve using external standards (57510 Inosine-5-monophosphate disodium salt hydrate, 14125 Inosine, H9377 …
Number of citations: 5 www.ncbi.nlm.nih.gov

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